

Application Notes and Protocols: SAMS Peptide

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Compound of Interest

Compound Name: SAMS Peptide

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Introduction

The SAMS (HMRSAMSGHLVKRR) peptide is a synthetic peptide that serves as a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK).[1][2] Derived from the sequence around Ser79 of rat acetyl-CoA carboxylase, the **SAMS peptide** has been optimized for AMPK activity assays by replacing the serine at residue 77 with an alanine to eliminate phosphorylation by cyclic-AMP-dependent protein kinase.[3] This modification, along with the addition of two arginine residues at the C-terminus to enhance binding to phosphocellulose paper, makes it an invaluable tool for studying AMPK signaling pathways and for high-throughput screening of AMPK inhibitors and activators.[3]

AMPK is a crucial sensor of cellular energy status, playing a key role in regulating metabolic pathways.[1][3] Its activation in response to low ATP levels triggers a cascade of events aimed at restoring energy homeostasis. These application notes provide detailed protocols for the preparation of **SAMS peptide** stock solutions and its use in AMPK activity assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for the **SAMS peptide**.

Table 1: **SAMS Peptide** Properties

Property	Value	Reference
Amino Acid Sequence	H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH	[4]
Molecular Weight	~1779.15 g/mol	
Chemical Formula	C74H131N29O18S2	[4]
Purity	>80% to >95% (vendor specific)	[3][4]
Appearance	Lyophilized powder	[4]

Table 2: Stock Solution and Assay Concentrations

Parameter	Recommended Concentration/Value	Reference
Stock Solution Preparation		
Solubility in Water	Up to 1 mg/mL	
Recommended Stock Concentration	~80 µM	[3]
~562 µM (as supplied by some vendors)	[3]	
Kinase Assay		
Final SAMS Peptide Concentration	~20 µM	[3]
Final AMPK Concentration	10-100 mU/assay	[3]

Experimental Protocols

Protocol 1: Preparation of SAMS Peptide Stock Solution

This protocol describes the preparation of a **SAMS peptide** stock solution for use in AMPK kinase assays.

Materials:

- **SAMS Peptide** (lyophilized powder)
- Sterile, nuclease-free water
- Appropriate buffer (e.g., AMPK Reaction Buffer: 20 mM HEPES-NaOH, pH 7.0, 0.4 mM dithiothreitol, 0.01% Brij-35, 300 μ M AMP)[3]
- Microcentrifuge tubes
- Pipettes and sterile filter tips

Procedure:

- Pre-treatment: Before opening, centrifuge the vial of lyophilized **SAMS peptide** to ensure all the powder is at the bottom of the tube.[3]
- Reconstitution: Based on the amount of peptide provided by the manufacturer and the desired stock concentration (e.g., \sim 80 μ M or 1 mg/mL), calculate the required volume of solvent.
- Dissolution: Carefully add the calculated volume of sterile water or AMPK Reaction Buffer to the vial. To aid dissolution, gently vortex the tube or sonicate briefly.[5] Ensure the peptide is completely dissolved, resulting in a clear solution.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]
- Storage: Store the aliquots at -20°C or -80°C for long-term stability.[3][6] The lyophilized peptide is stable for up to 2 years at -20°C from the time of shipment.[3]

Protocol 2: In Vitro AMPK Kinase Assay using SAMS Peptide

This protocol outlines a radiometric assay to measure AMPK activity using [γ - ^{32}P]ATP and the **SAMS peptide** substrate.

Materials:

- **SAMS Peptide** stock solution (from Protocol 1)
- Active AMPK enzyme
- AMPK Reaction Buffer[3]
- [γ - ^{32}P]ATP
- Unlabeled ATP
- 75 mM Magnesium Chloride
- P81 phosphocellulose paper squares (2 cm x 2 cm)
- 0.75% Phosphoric acid
- Acetone
- Scintillation vials and scintillation cocktail
- Shaking incubator
- Scintillation counter

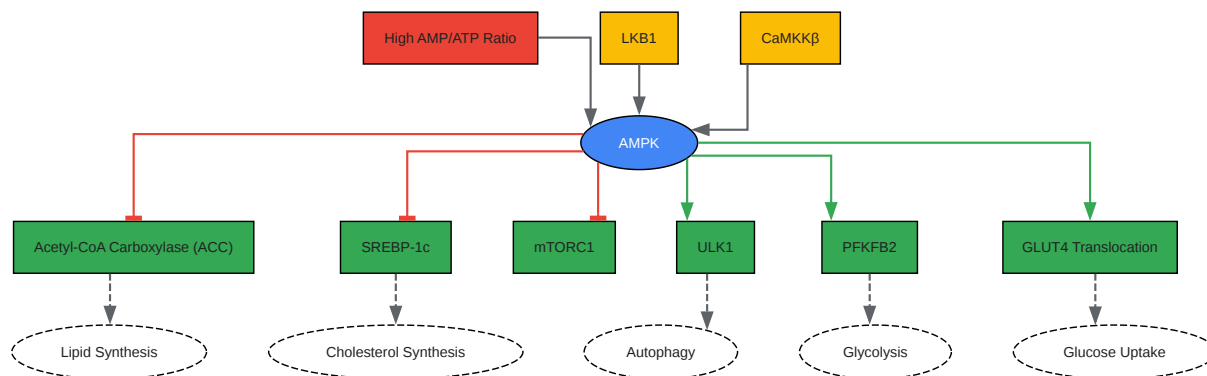
Procedure:

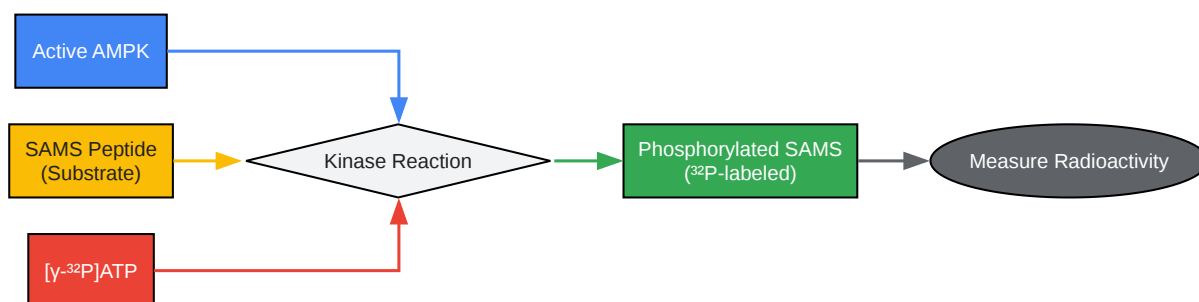
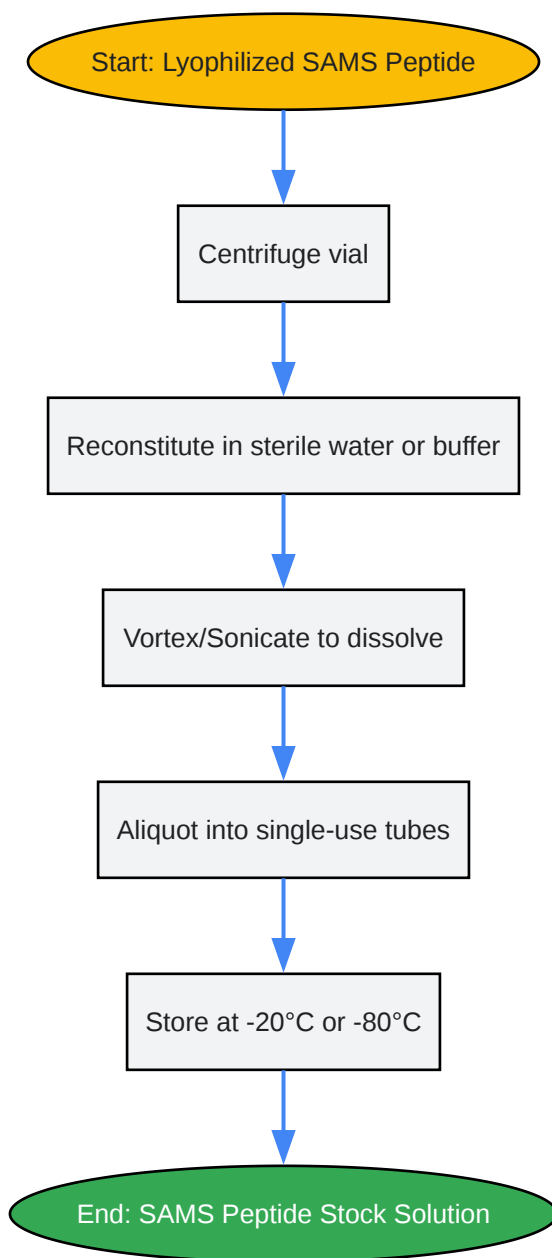
- Prepare [^{32}P]ATP Mixture: Dilute [γ - ^{32}P]ATP with 75 mM magnesium chloride and 500 μM unlabeled ATP to a final concentration of 1 $\mu\text{Ci}/\mu\text{l}$. [3]
- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
 - 10 μl of AMPK Reaction Buffer[3]

- 10 µl of SAMS substrate peptide (~20 µM final concentration)[3]
- 10 µl of diluted AMPK enzyme (10-100 mU/assay)[3]
- For control samples, add buffer instead of the enzyme.
- Initiate Reaction: Start the kinase reaction by adding 10 µl of the [³²P]ATP mixture.
- Incubation: Incubate the reaction tubes for 15 minutes at 30°C in a shaking incubator.[3]
- Stop Reaction: Terminate the reaction by spotting 35 µl of the reaction mixture onto the center of a P81 phosphocellulose paper square.[3]
- Washing: To remove unincorporated [γ-³²P]ATP, wash the P81 paper squares three times with 0.75% phosphoric acid, followed by one wash with acetone.[3]
- Scintillation Counting: Transfer the dried P81 paper squares to scintillation vials, add 5 ml of scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]
- Data Analysis: Compare the counts per minute (CPM) of the enzyme-containing samples to the CPM of the control samples (no enzyme) to determine the kinase activity.

Visualizations

AMPK Signaling Pathway





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